1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIDUHBHCDCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628882 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106854-77-7 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Strategies for 1 Bromo 4 2,2,2 Trifluoroethoxy Benzene
Classical Synthetic Routes to 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Classical methods for the synthesis of this compound have been well-established and are still widely used. These routes typically involve fundamental organic reactions that are both reliable and well-understood.
Williamson Ether Synthesis Approaches Utilizing Halogenated Benzenes and 2,2,2-Trifluoroethanol (B45653)
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a primary route to this compound. wikipedia.org This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this specific synthesis, the sodium salt of 4-bromophenol (B116583) (sodium 4-bromophenoxide) is reacted with a 2,2,2-trifluoroethylating agent.
A common approach involves the deprotonation of 4-bromophenol with a strong base, such as sodium hydride, to form the corresponding phenoxide. This is followed by the addition of a trifluoroethylating agent like 2,2,2-trifluoroethyl tosylate or a similar halide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic attack.
| Reactants | Reagents | Solvent | Product |
| 4-Bromophenol, 2,2,2-Trifluoroethyl tosylate | Sodium Hydride | DMF | This compound |
An alternative, and often more direct, method within the Williamson framework is the reaction of 4-bromophenol with 2,2,2-trifluoroethanol in the presence of a dehydrating agent or under Mitsunobu conditions. The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), allows for the conversion of the alcohol to the ether under milder conditions.
Direct Bromination of 1-(2,2,2-Trifluoroethoxy)benzene
Another classical approach is the electrophilic aromatic substitution of 1-(2,2,2-trifluoroethoxy)benzene. The trifluoroethoxy group is an ortho, para-directing group, meaning that the incoming electrophile will preferentially add to the positions ortho and para to it. Due to steric hindrance from the trifluoroethoxy group, the para-product, this compound, is often the major product.
The bromination is typically carried out using elemental bromine (Br(_2)) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr(_3)). youtube.com The catalyst polarizes the bromine molecule, making it more electrophilic and facilitating the attack by the aromatic ring. The reaction is usually performed in a non-polar solvent like dichloromethane (B109758) or carbon tetrachloride.
| Substrate | Reagent | Catalyst | Product |
| 1-(2,2,2-Trifluoroethoxy)benzene | Bromine (Br(_2)) | Iron(III) Bromide (FeBr(_3)) | This compound |
Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of di-brominated byproducts.
Multistep Convergent Synthesis Strategies
One such strategy could involve the synthesis of a brominated aromatic precursor which is then coupled with the trifluoroethoxy moiety. For instance, 4-bromobenzoyl chloride could be reduced to 4-bromobenzyl alcohol. This alcohol can then be converted to 4-bromobenzyl bromide, which can subsequently react with sodium 2,2,2-trifluoroethoxide in a Williamson ether synthesis fashion.
Another convergent route might start with the Friedel-Crafts acylation of bromobenzene (B47551) with trifluoroacetic anhydride. The resulting ketone can then be reduced to the corresponding alcohol, followed by conversion to the desired ether. While more steps are involved, this strategy allows for greater control over the introduction of functional groups and can be advantageous for the synthesis of more complex analogues.
Modern Catalytic Synthetic Methodologies
Recent advances in organometallic chemistry have led to the development of powerful catalytic methods for the formation of C-O bonds, offering milder and more efficient alternatives to classical approaches.
Palladium-Catalyzed Etherification Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net
For the synthesis of this compound, this would involve the reaction of 1,4-dibromobenzene (B42075) with 2,2,2-trifluoroethanol. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. The base, typically a strong inorganic base like sodium tert-butoxide or cesium carbonate, is required to deprotonate the alcohol and facilitate the catalytic cycle. researchgate.net
| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Product |
| 1,4-Dibromobenzene | 2,2,2-Trifluoroethanol | Pd(OAc)(_2) or Pd(_2)(dba)(_3) | Buchwald-type phosphine ligand | NaOtBu or Cs(_2)CO(_3) | This compound |
These palladium-catalyzed methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.
Copper-Mediated Synthesis Protocols
Copper-catalyzed Ullmann condensation reactions have long been used for the formation of diaryl ethers. Modern variations of this reaction, often using copper(I) catalysts and various ligands, have expanded its scope to include the synthesis of aryl alkyl ethers.
The synthesis of this compound via a copper-mediated route would typically involve the reaction of 4-bromophenol with a trifluoroethylating agent in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, which can be a diamine or a phenanthroline derivative. The reaction is often carried out in a polar solvent at elevated temperatures.
More recent developments have focused on using more soluble and reactive copper catalysts, as well as milder reaction conditions. These methods can be particularly useful when other functional groups in the molecule are sensitive to the harsher conditions of the classical Williamson ether synthesis. Recent research has also explored the use of recyclable copper(I) catalysts for greener synthesis. rsc.orgresearchgate.net
| Aryl Halide/Phenol (B47542) | Trifluoroethylating Agent/Alcohol | Catalyst | Solvent |
| 4-Bromophenol | 2,2,2-Trifluoroethyl iodide | Copper(I) Iodide | Pyridine or DMF |
| 1,4-Dibromobenzene | 2,2,2-Trifluoroethanol | Copper(I) salt with a ligand | Aprotic polar solvent |
Investigation of Byproduct Formation and Purification Techniques
The synthesis of this compound, predominantly via the Williamson ether synthesis, involves the reaction of 4-bromophenol with a 2,2,2-trifluoroethylating agent. While this method is generally efficient, the formation of byproducts can occur, necessitating specific purification strategies.
Byproduct Formation:
The primary reaction involves the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate or halide). However, several side reactions can lead to the formation of impurities:
C-Alkylation: Alkali phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2-(2,2,2-trifluoroethyl)-4-bromophenol as a byproduct. jk-sci.com The use of polar aprotic solvents can help to minimize C-alkylation.
Elimination Reactions: If the alkylating agent is prone to elimination (e.g., a hindered primary or secondary alkyl halide), an alkene can be formed as a byproduct instead of the desired ether. jk-sci.com In the case of synthesizing this compound, this is less of a concern with typical trifluoroethylating agents.
Diaryl Ether Formation: While not possible in this specific synthesis, in other ether syntheses, diaryl ethers can form from unactivated aryl halides, sometimes requiring a copper catalyst (Ullmann condensation). jk-sci.com
Isomeric Byproducts: During the synthesis of the starting material, 4-bromophenol, from the bromination of phenol, the formation of the ortho-isomer, 2-bromophenol, is a common byproduct. orgsyn.org If the starting 4-bromophenol is not sufficiently pure, the corresponding ortho-isomer, 1-bromo-2-(2,2,2-trifluoroethoxy)benzene, will be present as an impurity in the final product.
Degradation during Purification: Some related fluorinated compounds have been noted to undergo degradation, such as oxidative defluorination, during purification on silica (B1680970) gel column chromatography. nih.gov
Purification Techniques:
A multi-step purification process is often required to isolate this compound with high purity.
Extraction: After the reaction is complete, the mixture is typically worked up by extraction. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous solution to remove inorganic salts and water-soluble impurities. nih.govorgsyn.org The organic layer may be washed with a basic solution to remove any unreacted 4-bromophenol, followed by a brine wash to remove residual water.
Distillation: Fractional distillation under reduced pressure is a common method to purify the crude product, especially to separate it from solvents and lower-boiling impurities. prepchem.com
Chromatography: For high-purity applications, column chromatography is often employed. Silica gel is a common stationary phase. nih.gov The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is critical for separating the desired product from closely related byproducts. nih.govnih.gov However, care must be taken as some fluorinated ethers can be sensitive to the acidic nature of silica gel. nih.gov
Recrystallization: If the final product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity by removing impurities that remain soluble in the mother liquor.
The following table outlines potential byproducts and the corresponding purification methods to address them.
| Potential Byproduct | Origin | Suggested Purification Technique(s) |
| 2-(2,2,2-Trifluoroethyl)-4-bromophenol | C-alkylation of 4-bromophenoxide | Column Chromatography |
| 2-Bromophenol | Impurity in starting material | Fractional Distillation of starting material, Column Chromatography of product |
| 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene | Reaction with isomeric impurity | Column Chromatography, Fractional Distillation |
| Unreacted 4-bromophenol | Incomplete reaction | Aqueous base wash during extraction, Column Chromatography |
Atom Economy and Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. numberanalytics.com The synthesis of this compound can be evaluated through this lens, particularly by examining its atom economy and the potential for greener synthetic routes.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. For the Williamson ether synthesis of this compound from 4-bromophenol and 2,2,2-trifluoroethyl triflate in the presence of a base like potassium carbonate, the reaction is:
Br-C₆H₄-OH + CF₃CH₂OTf + K₂CO₃ → Br-C₆H₄-OCH₂CF₃ + KOTf + KHCO₃
The atom economy for this reaction is relatively low due to the formation of high molecular weight byproducts (potassium triflate and potassium bicarbonate). A higher atom economy could be achieved if a catalytic process were employed.
Green Chemistry Considerations:
Several aspects of the Williamson ether synthesis can be improved to align with green chemistry principles:
Alternative Alkylating Agents: Traditional alkylating agents like alkyl halides can be toxic. numberanalytics.com Research into "green" versions of the Williamson synthesis has explored the use of less hazardous alkylating agents like carboxylic acid esters or alcohols at high temperatures, which would avoid the production of salt waste. acs.org
Solvent Choice: The use of dipolar aprotic solvents like DMF or DMSO, while effective, poses environmental and health concerns. jk-sci.com Greener alternatives are being explored, including surfactant-assisted synthesis in aqueous media, which can facilitate the reaction of hydrophobic organic compounds in water. researchgate.net Ionic liquids and deep eutectic solvents have also been investigated as more environmentally friendly reaction media for ether synthesis. numberanalytics.com
Catalysis: The use of a stoichiometric base generates a significant amount of salt waste. Phase-transfer catalysts can improve reaction efficiency and reduce the amount of base required. numberanalytics.com The development of a truly catalytic Williamson ether synthesis, for example using catalytic quantities of an alkali metal benzoate (B1203000) to convert an alcohol and a phenol to an ether and water at high temperatures, represents a significant step towards a greener process. acs.org
Energy Efficiency: Employing microwave irradiation can significantly accelerate reaction rates and reduce reaction times, leading to greater energy efficiency compared to conventional heating methods. chegg.comquizlet.com
The following table summarizes green chemistry improvements applicable to the synthesis of this compound.
| Green Chemistry Principle | Conventional Method | Greener Alternative | Reference |
| Prevent Waste | Stoichiometric base, salt byproduct | Catalytic base, use of alcohols as alkylating agents | acs.org |
| Safer Solvents | DMF, DMSO | Water with surfactant, ionic liquids, deep eutectic solvents | numberanalytics.comresearchgate.net |
| Design for Energy Efficiency | Conventional heating | Microwave irradiation | chegg.comquizlet.com |
| Use of Catalysis | Stoichiometric reagents | Phase-transfer catalysis, homogeneous catalysis | numberanalytics.comacs.org |
Synthesis of Deuterated and Isotopically Labeled this compound
The synthesis of deuterated or otherwise isotopically labeled analogs of this compound is valuable for mechanistic studies, metabolic profiling (DMPK studies), and as internal standards in quantitative mass spectrometry. The labeling can be introduced on the aromatic ring or on the trifluoroethoxy group.
Deuteration of the Aromatic Ring:
A common strategy is to first deuterate the starting material, 4-bromophenol. This can be achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange.
Method: 4-bromophenol can be heated in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), and a deuterium (B1214612) source like deuterium oxide (D₂O). The electrophilic deuteron (B1233211) (D⁺) attacks the electron-rich aromatic ring. The hydroxyl group directs deuteration primarily to the ortho positions (C2 and C6). More forcing conditions, such as microwave irradiation at high temperatures, can achieve deuteration at all available ring positions (2, 3, 5, and 6). researchgate.net
The resulting deuterated 4-bromophenol (e.g., 4-bromo-2,6-dideuteriophenol or 4-bromophenol-2,3,5,6-d₄) can then be used in the Williamson ether synthesis as previously described to yield the corresponding deuterated this compound.
Isotopic Labeling of the Trifluoroethoxy Group:
The table below outlines the key starting materials for synthesizing labeled versions of the target compound.
| Labeled Product | Key Labeled Starting Material | Method of Labeling | Reference |
| This compound-2,6-d₂ | 4-Bromophenol-2,6-d₂ | Acid-catalyzed H/D exchange | |
| This compound-d₄ | 4-Bromophenol-2,3,5,6-d₄ | Acid-catalyzed H/D exchange with heating | researchgate.net |
| 1-Bromo-4-(1,1-dideuterio-2,2,2-trifluoroethoxy)benzene | 1,1-Dideuterio-2,2,2-trifluoroethanol | Custom synthesis from deuterated precursors | nih.gov |
Reactivity and Mechanistic Studies of 1 Bromo 4 2,2,2 Trifluoroethoxy Benzene
Nucleophilic Aromatic Substitution (SNAr) Processes
Nucleophilic aromatic substitution is a key reaction pathway for this compound, wherein a nucleophile displaces the bromide leaving group. wikipedia.org This process does not follow a concerted SN2 mechanism, which is sterically hindered at an sp2-hybridized carbon, nor does it typically proceed via an SN1 mechanism, which would require the formation of a highly unstable aryl cation. wikipedia.orgbyjus.com Instead, it follows a two-step addition-elimination mechanism. byjus.comyoutube.com In this SNAr pathway, the nucleophile first attacks the carbon atom bearing the leaving group (the ipso carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity is then restored in the second step by the elimination of the bromide ion. libretexts.org
The SNAr reaction of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is highly regioselective, with nucleophilic attack occurring exclusively at the carbon atom bonded to the bromine. This selectivity is dictated by the presence of a good leaving group (bromide) and the electronic activation provided by the trifluoroethoxy substituent. A variety of nucleophiles can be employed in this reaction, including alkoxides, amines, and thiolates, leading to the formation of ethers, anilines, and thioethers, respectively. byjus.com
The rate of SNAr reactions is influenced by the nature of the leaving group. For nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. youtube.commasterorganicchemistry.com Consequently, the reaction rate is more dependent on the polarization of the carbon-halogen bond than on the bond's strength.
In contrast to electrophilic aromatic substitution where electron-donating groups activate the ring, nucleophilic aromatic substitution is accelerated by the presence of electron-withdrawing groups (EWGs). libretexts.orgmasterorganicchemistry.com These groups activate the aromatic ring towards nucleophilic attack by withdrawing electron density, making the ring more electrophilic. numberanalytics.com Furthermore, EWGs stabilize the negatively charged Meisenheimer intermediate through resonance or inductive effects, lowering the activation energy of the rate-determining step. libretexts.orgmasterorganicchemistry.comlasalle.edu
The 2,2,2-trifluoroethoxy group (-OCH2CF3) functions as a potent electron-withdrawing group primarily through its strong inductive effect (-I), which stems from the high electronegativity of the three fluorine atoms. wikipedia.orgminia.edu.eg This effect deactivates the benzene (B151609) ring for electrophilic substitution but serves as a strong activating group for nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The trifluoroethoxy group, when positioned para to the bromine leaving group, effectively stabilizes the anionic charge that develops in the Meisenheimer complex, thereby facilitating the SNAr reaction. libretexts.org
The choice of solvent significantly impacts the rate and efficiency of SNAr reactions. Generally, polar aprotic solvents are preferred as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus preserving the nucleophile's reactivity. acsgcipr.org Protic solvents, such as alcohols, can decrease the reaction rate by forming hydrogen bonds with the nucleophile, which lowers its energy and increases the activation barrier. researchgate.netnih.gov However, the role of solvents can be complex; in some systems, protic solvents can interact with counterions to promote the reaction. researchgate.net The effects of various solvent types on SNAr reactions are summarized in the table below.
| Solvent Class | Examples | General Effect on SNAr Rate | Reason |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, THF, Hexamethylphosphoramide | Strongly Accelerates | Effectively solvates the counter-cation without strongly solvating the nucleophile, enhancing nucleophilicity. acsgcipr.orgresearchgate.net |
| Polar Protic | Water, Methanol, Ethanol | Generally Decreases | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. researchgate.netnih.gov |
| Nonpolar Aprotic | Toluene, Heptane | Slow or No Reaction | Poor solubility of nucleophilic salts and poor stabilization of the charged intermediate. acsgcipr.org |
| Ionic Liquids | [BMIM][NTf2], [EMIM][DCN] | Can Significantly Accelerate | High polarity and unique solvation properties can stabilize the transition state. researchgate.net |
Organometallic Transformations
This compound is a valuable precursor for the synthesis of organometallic reagents, which are powerful tools for forming new carbon-carbon bonds.
The carbon-bromine bond in this compound allows for its conversion into highly reactive organometallic species.
Aryllithium Reagent : Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures, results in a metal-halogen exchange to form 4-(2,2,2-trifluoroethoxy)phenyllithium. researchgate.netcolab.wsdtic.mil The reactivity of aryllithium reagents is characterized by their strong nucleophilicity and basicity. lookchem.comwikipedia.org
Grignard Reagent : The corresponding Grignard reagent, 4-(2,2,2-trifluoroethoxy)phenylmagnesium bromide, can be prepared by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as THF or diethyl ether. wikipedia.orgmnstate.eduwikipedia.org The formation may require activation of the magnesium surface with agents like iodine or 1,2-dibromoethane. wikipedia.orgmnstate.edu Like their lithium counterparts, Grignard reagents are strong nucleophiles and bases that react with a wide range of electrophiles, most notably carbonyl compounds. mnstate.eduwikipedia.org The properties of these organometallic reagents are outlined below.
| Reagent Type | Structure | Typical Synthesis | Key Reactivity |
|---|---|---|---|
| Aryllithium | 4-(F3CCH2O)C6H4Li | Reaction with alkyllithium (e.g., n-BuLi) in ether/THF. researchgate.netdtic.mil | Highly potent nucleophile and strong base; used in metalation and C-C bond formation. wikipedia.org |
| Grignard | 4-(F3CCH2O)C6H4MgBr | Reaction with Mg metal in anhydrous ether/THF. wikipedia.orgwikipedia.org | Strong nucleophile and base; classic reagent for addition to carbonyls and other electrophiles. mnstate.eduwikipedia.org |
Under forcing conditions, typically involving a very strong base, aryl halides can undergo an elimination reaction to form a highly reactive aryne (or benzyne) intermediate. wikipedia.orgsemanticscholar.org For this compound, treatment with a base like sodium amide could potentially lead to the formation of 4-(2,2,2-trifluoroethoxy)benzyne. This intermediate is not isolated but is detected by its subsequent reactions. semanticscholar.org
Benzynes are potent electrophiles and dienophiles. nih.gov Their formation can be confirmed by "trapping" them with a reactive diene in a Diels-Alder type cycloaddition. semanticscholar.org Common trapping agents include furan (B31954) and tetraphenylcyclopentadienone, which react with the benzyne (B1209423) to yield characteristic cyclic adducts. semanticscholar.org While this pathway is mechanistically plausible for this compound, specific studies on the generation and trapping of its corresponding aryne are not extensively documented in the literature. The exploration of this reactive intermediate represents a potential area for further research.
Cross-Coupling Reactions of this compound
Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. This compound serves as a valuable aryl halide substrate in several of these processes.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide to form a C-C bond. libretexts.orgnih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov For this compound, the reaction typically involves its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Scheme 1: General Suzuki-Miyaura coupling of this compound.
The catalytic cycle is understood to involve three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org The rate-determining step is often the oxidative addition. libretexts.org
Below is a table summarizing typical conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | High |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Excellent |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/H₂O | Good |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. organic-chemistry.orgnih.gov This reaction has broad applicability in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov
For this compound, the Buchwald-Hartwig amination allows for the introduction of a variety of amine functionalities. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.
Scheme 2: General Buchwald-Hartwig amination of this compound.
The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the active catalyst.
The following table presents data on the Buchwald-Hartwig amination of this compound with different amines.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | High |
| Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | Good |
| n-Butylamine | Pd₂(dba)₃/tBu-XPhos | K₃PO₄ | Toluene | Moderate |
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly valued for the synthesis of conjugated enynes and arylalkynes under mild conditions. libretexts.org
The reaction of this compound in a Sonogashira coupling allows for the introduction of an alkyne moiety onto the benzene ring.
Scheme 3: General Sonogashira coupling of this compound.
The mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper cocatalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product. youtube.com Copper-free variations of this reaction also exist. libretexts.org
Typical reaction parameters for the Sonogashira coupling are detailed in the table below.
| Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Diisopropylamine | DMF | Good |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | Good |
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often providing complementary reactivity and the ability to couple a wider range of substrates. rsc.org These reactions can be used to form C-C bonds, particularly between aryl halides and organometallic reagents or alkyl halides. nih.gov
In the context of this compound, nickel catalysis can facilitate couplings that may be challenging with palladium, such as with certain alkyl halides. nih.gov
Scheme 4: General Nickel-catalyzed cross-coupling of this compound.
The mechanism of nickel-catalyzed cross-couplings often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. The reaction typically begins with the oxidative addition of the aryl bromide to a low-valent nickel species. nih.gov
The table below provides examples of nickel-catalyzed cross-coupling reactions involving this compound.
| Coupling Partner | Nickel Catalyst/Ligand | Reductant/Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| n-Butylmagnesium bromide | Ni(acac)₂/dppp | - | THF | Good |
| Cyclohexylzinc chloride | NiCl₂(PCy₃)₂ | - | DMA | High |
| 1-Bromopentane | NiBr₂/bipyridine | Mn | NMP | Moderate |
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. libretexts.org The regioselectivity and rate of these reactions are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com
In the case of this compound, the interplay of these electronic effects determines the position of further substitution. The para position is already occupied by the bromo group, so substitution is expected to occur at the positions ortho to the 2,2,2-trifluoroethoxy group.
Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org
Scheme 5: Nitration of this compound.
Halogenation: Halogenation, such as bromination, typically requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile. makingmolecules.com
Scheme 6: Bromination of this compound.
The table below summarizes the regiochemical outcome of these EAS reactions.
| Reaction | Reagents | Major Product | Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-nitro-4-(2,2,2-trifluoroethoxy)benzene | Traces of other isomers |
| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-4-(2,2,2-trifluoroethoxy)benzene | Minimal |
Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental methods for attaching alkyl or acyl substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org However, the success of these reactions is highly dependent on the nature of the substituents already present on the aromatic substrate.
The benzene ring in this compound is subject to the electronic effects of two deactivating groups. The bromine atom deactivates the ring through its electron-withdrawing inductive effect (-I), although its lone pairs can participate in resonance (+M), making it an ortho-, para-director. wikipedia.orglibretexts.org More significantly, the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is strongly deactivating. The powerful inductive pull of the three fluorine atoms is relayed through the ethoxy linkage to the aromatic ring, substantially reducing its electron density and therefore its nucleophilicity. The electron-withdrawing nature of similar fluorinated ether groups is confirmed by their positive Hammett constant (σ) values. researchgate.netwikipedia.org
Aromatic rings bearing strongly deactivating groups, such as nitro groups or multiple halogens, are generally unreactive under Friedel-Crafts conditions. libretexts.orglibretexts.orgmasterorganicchemistry.com Given that this compound possesses two deactivating substituents, it is predicted to be highly unreactive towards both Friedel-Crafts alkylation and acylation. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction would not be able to induce the formation of a sufficiently electrophilic carbocation or acylium ion to be attacked by the electron-poor aromatic ring. masterorganicchemistry.comstackexchange.com
In the hypothetical case that a reaction could be forced under extreme conditions, the regiochemical outcome would be dictated by the directing effects of the existing substituents. The bromo group directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the trifluoroethoxy group, it would direct an incoming electrophile to the C2 and C6 positions. The trifluoroethoxy group, despite being deactivating, is also an ortho-, para-director by virtue of the oxygen's lone pairs. It would also direct an incoming electrophile to the C2 and C6 positions. Therefore, the directing effects of both groups are cooperative, and any substitution would be expected to occur at the positions ortho to the trifluoroethoxy group (and meta to the bromine).
Table 1: Predicted Outcome of Friedel-Crafts Reactions on this compound
| Reaction Type | Reagents | Predicted Reactivity | Expected Major Product(s) |
| Alkylation | R-Cl, AlCl₃ | Very Low / No Reaction | Not expected to form |
| Acylation | RCOCl, AlCl₃ | Very Low / No Reaction | Not expected to form |
Radical Reactions and Their Application
Aryl radicals are versatile intermediates in organic synthesis. nih.gov For this compound, the carbon-bromine bond is the most likely site for radical generation due to its lower bond dissociation energy compared to C-H, C-O, or C-F bonds. Modern synthetic methods, such as those employing photoredox catalysis, can facilitate the formation of aryl radicals from aryl bromides under mild conditions. nih.gov
Once formed, the 4-(2,2,2-trifluoroethoxy)phenyl radical could participate in a variety of transformations. Common applications include:
Reduction (Hydrodebromination): In the presence of a suitable hydrogen atom source, the aryl radical can be quenched to replace the bromine atom with hydrogen, yielding (2,2,2-trifluoroethoxy)benzene.
Carbon-Carbon Bond Formation: The aryl radical can be trapped by various coupling partners. For instance, it can add to electron-rich alkenes or participate in cross-coupling type reactions. nih.govnih.gov
Hydrogen Atom Transfer (HAT): Aryl radicals can abstract a hydrogen atom from a suitable donor, a process that can be used to initiate other radical chains or functionalize other molecules. nih.gov
The presence of the electron-withdrawing trifluoroethoxy group can influence the properties and subsequent reactivity of the aryl radical intermediate. acs.org While specific studies on this molecule are not prevalent, the generation of an aryl radical from the C-Br bond represents a plausible pathway for its synthetic functionalization, bypassing the limitations of electrophilic substitution.
Table 2: Potential Radical Reactions and Applications
| Reaction Type | Initiation Method | Potential Application | Product Type |
| Hydrodebromination | Photoredox catalysis, Bu₃SnH/AIBN | Removal of bromine | (2,2,2-Trifluoroethoxy)benzene |
| Heck-type Coupling | Photoredox catalysis | C-C bond formation | Substituted (2,2,2-trifluoroethoxy)benzenes |
| Atom Transfer | Radical initiator | Halogen atom transfer | Aryl iodide/chloride formation |
Rearrangement Reactions Involving the Trifluoroethoxy Moiety
Rearrangement reactions such as the Fries rearrangement (for phenolic esters) or the Claisen rearrangement (for allyl aryl ethers) are common for certain substituted aromatics but are not applicable to this compound. mvpsvktcollege.ac.inwiley-vch.de The 2,2,2-trifluoroethyl ether linkage (Aryl-O-CH₂CF₃) is notably stable.
The trifluoroethyl ether group has been employed as a robust protecting group for alcohols in complex total syntheses precisely because of its high stability towards a wide range of conditions, including acidic, basic, oxidative, and reductive environments. nih.gov Its cleavage requires specific and often harsh conditions, such as treatment with strong reducing agents (e.g., sodium naphthalene) or multi-step sequences involving elimination to a difluorovinyl ether followed by cleavage. nih.gov
Therefore, rearrangement reactions that would involve the cleavage of the C-O bond or migration of the trifluoroethoxy group are not expected to occur under standard conditions. The molecule is likely to decompose under conditions severe enough to affect the trifluoroethoxy moiety.
Metalation Processes and Regioselectivity Investigations
Metalation, typically involving lithium or magnesium, is a powerful tool for functionalizing aromatic rings. For this compound, two primary metalation pathways are conceivable: halogen-metal exchange at the C-Br bond and deprotonation at a C-H bond ortho to the trifluoroethoxy group. The outcome is highly dependent on the organometallic reagent used and the reaction conditions.
Halogen-Metal Exchange: Treatment with alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures is expected to result in rapid and efficient bromine-lithium exchange. youtube.comsciencemadness.org This would generate the organolithium species 4-(2,2,2-trifluoroethoxy)phenyllithium. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new substituent at the C1 position. This process is well-documented for the analogous compound, 4-bromoanisole. wikipedia.org
Directed ortho-Metalation (DoM): The trifluoroethoxy group is a potential directing group for deprotonation at the adjacent C2 and C6 positions. The electron-withdrawing nature of the group increases the acidity of the ortho protons. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could favor the removal of a proton at the C2 position to form 2-lithio-1-bromo-4-(2,2,2-trifluoroethoxy)benzene. rsc.org This regioselectivity arises because LDA is less prone to undergo halogen-metal exchange compared to alkyllithiums. sciencemadness.org
The competition between these two pathways is a key consideration. For a closely related substrate, 4-bromoanisole, halogen-metal exchange with BuLi is generally much faster than deprotonation. However, the increased acidity of the ortho protons in the title compound due to the -OCH₂CF₃ group could make the DoM pathway more competitive, particularly with bases like LDA.
Table 3: Predicted Regioselectivity of Metalation Processes
| Reagent | Predominant Pathway | Expected Organometallic Intermediate | Potential Product after Quenching with E⁺ |
| n-BuLi or t-BuLi | Halogen-Metal Exchange | 4-(2,2,2-Trifluoroethoxy)phenyllithium | 1-E-4-(2,2,2-Trifluoroethoxy)benzene |
| LDA or LiTMP | Directed ortho-Metalation | 2-Lithio-1-bromo-4-(2,2,2-trifluoroethoxy)benzene | 2-E-1-Bromo-4-(2,2,2-trifluoroethoxy)benzene |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the intrinsic properties of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, predicting its electronic and structural characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For substituted benzene (B151609) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netglobalresearchonline.net
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing trifluoroethoxy group and the bromine atom on the benzene ring. This substitution pattern influences the distribution of electron density within the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity and electronic properties of the benzene ring. researchgate.net
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability. For similar aromatic compounds, DFT calculations have been used to analyze the HOMO-LUMO energy gap to understand charge transfer within the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is another tool used in conjunction with DFT to understand the charge distribution and intramolecular interactions. researchgate.net This analysis can reveal hyperconjugative interactions and the delocalization of charge, providing insight into the stability and electronic nature of the molecule. researchgate.net
The molecular electrostatic potential (MESP) surface illustrates the charge distribution from a visual perspective, highlighting electrophilic and nucleophilic sites. For related substituted benzenes, MESP studies have been used to identify regions susceptible to chemical reactions. globalresearchonline.net
Table 1: Predicted Electronic Properties of Related Substituted Benzenes from DFT Calculations
| Property | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| NBO Charges | Atomic charges calculated using the Natural Bond Orbital method. | Reveals the distribution of electrons among the atoms in the molecule. |
| MESP | A map of the electrostatic potential on the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions of the molecule. |
This table is illustrative and based on general findings for substituted benzenes. Specific values for this compound would require dedicated DFT calculations.
The conformational flexibility of this compound primarily arises from the rotation around the C-O bond of the ethoxy group. Both ab initio and semi-empirical methods can be used to explore the potential energy surface and identify stable conformers.
Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit computationally intensive, approach to calculating the electronic structure and geometry of molecules. researchgate.net For similar halogenated compounds, ab initio calculations have been used to determine optimized geometries and compare them with experimental data. researchgate.net
Semi-empirical methods, such as AM1, PM6, and PM7, offer a faster, though less accurate, alternative for conformational analysis. nih.gov These methods are particularly useful for larger molecules or for preliminary scans of the conformational landscape. nih.gov Studies on other flexible molecules have shown that while semi-empirical methods can provide good qualitative results for reaction paths, they may not be suitable for quantitative calculations. nih.gov The conformational analysis of similar molecules, like 1-chloro- and 1-bromo-2-propanol, has revealed strong preferences for specific gauche orientations, a phenomenon that can be investigated using these computational methods. nih.gov
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The chemical environment of each nucleus in this compound influences its NMR chemical shift. libretexts.org The electron-withdrawing nature of the trifluoroethoxy group and the bromine atom will deshield the aromatic protons, shifting their signals downfield in the ¹H NMR spectrum. libretexts.org Computational methods can predict these chemical shifts, although the accuracy can vary depending on the method and the solvent effects considered. pdx.eduliverpool.ac.uk For instance, the chemical shifts of protons on a benzene ring are influenced by the electron density of the carbon to which they are attached, which can be estimated through resonance structures and computational models. wisc.edu
Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.netglobalresearchonline.net These calculated frequencies, when scaled appropriately, often show good agreement with experimental FT-IR and FT-Raman spectra. globalresearchonline.net The analysis of vibrational modes helps in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, and vibrations associated with the trifluoroethoxy group. researchgate.netresearchgate.net For substituted benzenes, the positions of certain vibrational bands are known to be sensitive to the nature of the substituents. researchgate.net
Table 2: Predicted Spectroscopic Parameters for Aromatic Compounds
| Parameter | Method | Predicted Information |
| ¹H NMR Chemical Shifts | DFT, Semi-empirical | Positions of proton signals in the NMR spectrum. |
| ¹³C NMR Chemical Shifts | DFT | Positions of carbon signals in the NMR spectrum. |
| Vibrational Frequencies | DFT (e.g., B3LYP) | Frequencies of molecular vibrations corresponding to IR and Raman bands. |
This table is illustrative. Specific predicted values for this compound would require specific calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.
MD simulations can be used to explore the conformational landscape of this compound by simulating its motion over time. This allows for the observation of transitions between different conformations and the determination of their relative populations. The flexibility of the trifluoroethoxy side chain is a key aspect of its dynamic behavior. Such simulations have been used to analyze the conformational isomerism in similar molecules, providing information on the prevalence of different conformers. nih.gov
The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, allowing for the study of solvent-solute interactions. These simulations can reveal how the solvent affects the conformational equilibrium and the energy barriers for chemical reactions. For example, the prediction of NMR chemical shifts can be improved by incorporating solvent effects into the calculations, as the solvent can alter the electronic environment of the molecule. liverpool.ac.uk
Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SRR) Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (SRR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity, respectively. youtube.com While specific QSAR and SRR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its potential behavior based on studies of analogous compounds.
For halogenated compounds, QSAR models often incorporate descriptors that quantify their lipophilicity, electronic properties, and steric effects. In a study on halogenated aliphatic hydrocarbons, descriptors such as the lowest unoccupied molecular orbital (LUMO) energy, energy gap (Egap), molecular polarizability (α), and molar refractivity (MR) were found to be significant in predicting toxicity. aimspress.com It is plausible that similar descriptors would be relevant in constructing a QSAR model for this compound to predict its bioactivity.
A hypothetical QSAR/SRR analysis for this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of the molecule. For the title compound, the electron-withdrawing nature of the bromine atom and the trifluoroethoxy group would significantly influence descriptors like dipole moment, partial atomic charges, and HOMO/LUMO energies. The trifluoroethoxy group, in particular, is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area would be important. The trifluoroethoxy group, while electronically influential, also adds considerable bulk to the benzene ring.
A multiple linear regression (MLR) analysis could then be used to build a model correlating these descriptors with a specific activity or reactivity endpoint. For instance, in a study on polyhalogenated methyl ethyl ethers, a QSAR model indicated that anesthetic action is influenced by a combination of lipophilic, steric, and coulombic interactions. nih.gov
Table 1: Hypothetical Descriptors for QSAR/SRR Analysis of this compound
| Descriptor Category | Potential Descriptors | Expected Influence on Reactivity/Activity |
| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | The strong electron-withdrawing nature of the trifluoroethoxy group and bromine atom would create a significant dipole moment and influence the molecule's susceptibility to nucleophilic attack. |
| Steric | Molecular Weight, Molecular Volume, Surface Area | The size of the trifluoroethoxy group could sterically hinder reactions at the adjacent positions on the benzene ring. |
| Hydrophobic | LogP | The lipophilicity of the molecule would affect its transport and distribution in biological systems and its solubility in various solvents. |
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling and transition state analysis are computational techniques used to elucidate the mechanisms of chemical reactions, including the identification of intermediates and the calculation of activation energies. For this compound, these methods would be particularly valuable for understanding its behavior in reactions such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org However, recent studies on similar systems suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable intermediate via a single transition state. nih.gov
Computational modeling of the reaction of this compound with a nucleophile would involve:
Mapping the Potential Energy Surface: This would identify the lowest energy path from reactants to products, revealing any intermediates and transition states.
Geometry Optimization: The structures of the reactants, transition states, intermediates, and products would be optimized to find their most stable geometries.
Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The presence of the electron-withdrawing trifluoroethoxy group at the para position to the bromine atom is expected to stabilize the negatively charged intermediate in an SNAr reaction, thereby lowering the activation energy of the first, typically rate-determining, step. masterorganicchemistry.com Transition state analysis would allow for the precise determination of this activation barrier.
In the context of palladium-catalyzed cross-coupling reactions, computational modeling can shed light on the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov For this compound, modeling the oxidative addition step would involve studying the interaction of the C-Br bond with the palladium catalyst to form the initial organopalladium complex.
Intermolecular Interaction Studies
The study of intermolecular interactions is crucial for understanding the physical properties and condensed-phase behavior of a compound. For this compound, the key intermolecular forces would include dipole-dipole interactions, London dispersion forces, and potentially halogen bonding.
The significant dipole moment arising from the C-Br and C-O-C(CF3) bonds would lead to strong dipole-dipole interactions, influencing properties like boiling point and solubility.
The fluorine atoms in the trifluoroethoxy group can participate in non-covalent interactions. While fluorine is a poor hydrogen bond acceptor, interactions involving fluorine atoms, such as F···F and C-H···F interactions, have been shown to play a role in the solid-state packing of fluorinated aromatic compounds. researchgate.netscience.gov First-principles calculations have demonstrated that attractive F···F interactions can exist between fluoro-substituted benzene derivatives. researchgate.net
Furthermore, the bromine atom can act as a halogen bond donor, forming interactions with electron-donating atoms. These interactions, while weaker than hydrogen bonds, can be significant in directing crystal packing and molecular recognition.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be employed to visualize and characterize these weak intermolecular interactions. researchgate.net These studies would provide insights into the supramolecular chemistry of this compound and how it might interact with other molecules in various environments.
Advanced Applications and Research Frontiers of 1 Bromo 4 2,2,2 Trifluoroethoxy Benzene
Building Block in Complex Organic Synthesis
The unique combination of a bromo-functional group, which can participate in numerous cross-coupling reactions, and the trifluoroethoxy moiety, which can impart desirable properties such as increased lipophilicity and metabolic stability, positions 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene as a key starting material in multi-step organic synthesis.
Precursor for Fluorinated Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
This compound serves as a crucial precursor in the synthesis of fluorinated pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). The introduction of fluorine-containing groups is a common strategy in drug design to enhance a molecule's therapeutic properties. Structurally similar compounds, such as p-Bromo Fluoro Benzene (B151609), are widely used as building blocks in the production of pharmaceuticals. adpharmachem.com The bromine atom on the benzene ring allows for the formation of new carbon-carbon bonds through reactions like Suzuki coupling, a vital method for constructing the complex carbon skeletons of many modern drugs. adpharmachem.com The trifluoroethoxy group is particularly valuable for modifying the electronic and metabolic profile of a potential drug molecule. For instance, a related compound, 1-Bromo-4-(trifluoromethoxy)benzene (B1268045), was utilized in the synthesis of a complex morpholine-containing biphenyl derivative, highlighting the role of such bromo-trifluoroalkoxy benzenes in creating intricate molecular architectures for pharmaceutical research.
Synthesis of Agrochemicals and Crop Protection Agents
In the field of agricultural science, fluorinated organic compounds play a significant role in the development of modern pesticides and herbicides. Halogenated benzenes, including 1-Bromo-4-fluorobenzene, are recognized as important intermediates for agrochemicals. wikipedia.org The trifluoroethoxy group in this compound can enhance the efficacy and stability of crop protection agents. The bromo-substituent provides a reactive handle for chemists to elaborate the molecular structure, enabling the synthesis of a diverse range of potential agrochemicals designed for specific targets.
Preparation of Advanced Fluorinated Materials
The unique properties conferred by fluorine atoms are highly sought after in materials science for creating advanced polymers and coatings with enhanced durability and specialized functionalities. adpharmachem.com this compound is a valuable monomer or intermediate in the synthesis of these materials. For example, a similar compound, 1-Bromo-4-(trifluorovinyloxy)benzene, is used to synthesize fluorescent polymers. biosynth.com The presence of the trifluoroethoxy group can improve thermal stability, chemical resistance, and specific optical properties of the resulting materials. The bromine atom facilitates polymerization or modification through various coupling chemistries, allowing for the incorporation of this fluorinated moiety into larger polymer chains or material frameworks.
Synthesis of Naphthols and Naphthalenes with Trifluoroethoxy Moieties
Research has demonstrated the utility of related bromo-trifluoroalkoxy benzenes in the synthesis of complex aromatic structures like naphthalenes and naphthols. Specifically, 1-Bromo-4-(trifluoromethoxy)benzene is used as a reactant to produce 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols. fluoromart.com This transformation suggests that this compound can be similarly employed to synthesize naphthalenes and naphthols containing the 2,2,2-trifluoroethoxy group. Naphthols are an important class of compounds used as intermediates in the manufacturing of dyes and pharmaceuticals. britannica.comresearchgate.net The ability to introduce a trifluoroethoxy group onto the naphthalene scaffold opens avenues for creating novel compounds with tailored electronic and biological properties.
Generation of Conjugated Dienes with Trifluoromethyl Groups
This compound plays a role in specialized chemical reactions to form other valuable fluorinated building blocks. It has been shown to facilitate the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylbenzenes. fluoromart.com This reaction leads to the synthesis of conjugated dienes that feature a terminal trifluoromethyl (CF3) group. fluoromart.com Conjugated dienes are fundamental components in organic synthesis, widely used in cycloaddition reactions like the Diels-Alder reaction to construct complex cyclic systems. nih.gov The generation of dienes containing a CF3 group is of significant interest for creating novel materials and potential pharmaceuticals.
Table 1: Synthetic Applications of this compound and Related Compounds
| Application Area | Reaction Type / Role | Resulting Product Class |
|---|---|---|
| Pharmaceuticals | Precursor in cross-coupling reactions (e.g., Suzuki) | Complex fluorinated APIs and intermediates |
| Agrochemicals | Intermediate for structural elaboration | Fluorinated crop protection agents |
| Materials Science | Monomer/Intermediate for polymerization | Advanced fluorinated polymers and coatings |
| Naphthol Synthesis | Reactant in aryne-based or coupling reactions | Naphthols and naphthalenes with trifluoroethoxy groups fluoromart.com |
| Diene Synthesis | Facilitates addition to allylbenzenes | Conjugated dienes with terminal CF3 groups fluoromart.com |
Investigations in Medicinal Chemistry and Biological Systems
While direct biological activity studies on this compound are not extensively documented, its primary importance in medicinal chemistry lies in its role as a versatile building block for synthesizing biologically active molecules. The trifluoroethoxy moiety is of high interest to medicinal chemists as it can significantly alter a drug candidate's properties, including its ability to cross cell membranes (lipophilicity) and its resistance to metabolic breakdown, potentially leading to a longer duration of action.
The compound serves as a scaffold upon which greater molecular complexity can be built. By using the bromine atom as a point of attachment, chemists can introduce various pharmacophores or functional groups known to interact with biological targets. For example, the related 1-naphthol scaffold, which can be synthesized using precursors like this compound, is found in several established pharmaceuticals, including the antidepressant sertraline and the anti-protozoan atovaquone. wikipedia.org Therefore, investigations involving this compound are typically focused on its synthetic utility to create libraries of novel, fluorinated compounds for screening against various diseases.
Mechanisms of Interaction with Biological Targets (e.g., Enzymes, Receptors)
While direct studies on the biological target interactions of this compound are not extensively documented, the mechanisms can be inferred from its structural components and research on analogous compounds. The bromophenyl moiety and the trifluoroethoxy group can participate in several types of non-covalent interactions that are crucial for binding to biological targets like enzymes and receptors.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen found in the backbones or side chains of amino acid residues in proteins.
Hydrophobic and π-Interactions: The benzene ring is capable of engaging in hydrophobic, π-π stacking, and π-alkyl interactions with the active sites of biological targets. For instance, in studies of related N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the bromophenyl ring was observed to make π-alkyl interactions with arginine residues. juniperpublishers.com
Hydrogen Bonding: While the parent compound is not a hydrogen bond donor, the ether oxygen of the trifluoroethoxy group can act as a hydrogen bond acceptor.
Fluorine-Specific Interactions: The highly electronegative fluorine atoms of the trifluoroethoxy group can participate in dipole-dipole, multipolar, and orthogonal multipolar interactions with protein surfaces, potentially enhancing binding affinity and selectivity. The ethoxy side chain in similar sulfonamide structures has been shown to make π-alkyl interactions with phenylalanine and tyrosine residues. juniperpublishers.com
These varied interaction capabilities make the molecule a promising scaffold for designing ligands that can bind effectively and selectively to specific biological targets.
Application in Prodrug Design and Drug Delivery Systems
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. A notable application is its use in the creation of 4,4,5,5-tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane. semanticscholar.org This borolane derivative is a key reactant in Suzuki coupling reactions for the synthesis of Oteseconazole, an antifungal agent. semanticscholar.org
The core structure of this compound is valuable in prodrug design. Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. The trifluoroethoxy group can enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The bromo-substituent provides a reactive site for metabolic activation or for linking the pharmacophore to carrier molecules in targeted drug delivery systems. This strategic placement allows for controlled release of an active drug at a specific site, potentially reducing systemic side effects.
Studies on Antimicrobial Activity and Enzyme Inhibition
The investigation of brominated benzene derivatives has revealed significant potential in antimicrobial applications and enzyme inhibition. While this specific compound has not been the direct subject of extensive studies, research on structurally similar molecules provides strong evidence for its potential bioactivity.
Derivatives such as N-(2-bromo-phenyl)-2-hydroxy-benzamides have demonstrated activity against Gram-positive bacteria. nih.gov Similarly, various poly-substituted benzene derivatives are known to exhibit antimicrobial and antifungal properties, with the nature of the substituents on the benzene ring playing a critical role in their activity. researchgate.net
In the realm of enzyme inhibition, derivatives have shown notable effects. A study on a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which share the bromophenyl core, identified compounds with good inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com The study found that lipophilicity, which would be influenced by the trifluoroethoxy group, played a role in the inhibitory activity against AChE. juniperpublishers.com
| Compound Derivative | Target Enzyme | Inhibitory Activity (IC₅₀ in µM) |
|---|---|---|
| n-heptyl substituted | Acetylcholinesterase (AChE) | 92.13 ± 0.15 |
| n-octyl substituted | Acetylcholinesterase (AChE) | 98.72 ± 0.12 |
Data sourced from research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, demonstrating the potential of the bromophenyl scaffold in enzyme inhibition. juniperpublishers.com
Exploration in Cancer Research and Other Therapeutic Areas
The structural features of this compound make it a valuable precursor for compounds explored in cancer research and other therapeutic fields. For example, sulfonamide derivatives, which can be synthesized from bromobenzene (B47551) precursors, are known to act as antitumor agents through the inhibition of carbonic anhydrase. juniperpublishers.com
Furthermore, the benzene ring itself is a core structure in many therapeutic agents. Long-term exposure to benzene has been linked to harmful effects on bone marrow and an increased risk of leukemia. cancer.org However, in medicinal chemistry, the benzene scaffold is functionalized to create targeted drugs with specific therapeutic actions, distinct from the toxicity profile of the parent hydrocarbon. The use of the 1-Bromo-4-(2,2,2-trifluoroethoxy)phenyl moiety in the synthesis of Oteseconazole, an antifungal drug, highlights its direct relevance to developing new medicines. semanticscholar.org Its role as a synthetic intermediate extends to other areas, as seen in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating gastroesophageal reflux disease, which involves related fluorophenyl building blocks. semanticscholar.org
Pharmacokinetic and Pharmacodynamic Modeling (excluding dosage/administration)
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound in the body. While a specific PBPK model for this compound is not publicly available, its key physicochemical properties allow for theoretical predictions of its pharmacokinetic profile.
PBPK models for other brominated compounds, like 1-bromopropane, have been successfully developed to understand metabolic pathways, including metabolism by cytochrome P450 enzymes and glutathione (GSH) conjugation. nih.gov
The pharmacokinetic properties of this compound would be significantly influenced by:
Lipophilicity: The presence of both the bromine atom and the trifluoroethoxy group increases the compound's lipophilicity. This would likely lead to good absorption across biological membranes and potential distribution into fatty tissues.
Metabolism: The aromatic ring is a potential site for oxidative metabolism by cytochrome P450 enzymes, potentially leading to hydroxylation. The carbon-bromine bond can also be a target for metabolic cleavage. The trifluoroethoxy group is generally stable and less prone to metabolism, which can contribute to a longer half-life compared to non-fluorinated analogues.
Distribution: Its expected lipophilicity suggests it may cross the blood-brain barrier, a property that could be exploited in the design of centrally acting drugs.
Pharmacodynamic modeling would focus on the relationship between the concentration of the compound (or its active metabolites) at the target site and the observed pharmacological effect. This would involve characterizing its binding affinity (Kd) or inhibitory concentration (IC₅₀) for its biological target.
Environmental Chemistry and Degradation Studies
Understanding the environmental fate of synthetic compounds is crucial. The degradation of this compound in the environment would primarily be governed by processes such as atmospheric photolysis and hydrolysis.
Atmospheric Photolysis and Hydrolysis Pathways
Atmospheric Photolysis: In the atmosphere, the primary degradation pathway for aromatic compounds is reaction with photochemically generated hydroxyl (•OH) radicals. The C-Br bond is also susceptible to photolytic cleavage upon absorption of UV radiation, which could lead to the formation of a phenyl radical and a bromine radical. Studies on the photolysis of similar compounds, such as 1-bromo-2,2-bis(p-methoxyphenyl)ethene, have shown decomposition upon UV irradiation. The resulting radicals can initiate a cascade of reactions with atmospheric oxygen and other species.
Hydrolysis: The ether linkage in the trifluoroethoxy group is generally stable to hydrolysis under typical environmental pH conditions. The carbon-bromine bond on the aromatic ring is also relatively resistant to hydrolysis. However, under specific conditions, such as in the presence of strong nucleophiles or catalysts, hydrolysis could occur, replacing the bromine atom with a hydroxyl group. Oxidative hydrolysis has been demonstrated as a pathway for the transformation of bromoalkenes into α-bromoketones, though the conditions are not typical of the general environment. beilstein-journals.org
The persistence of this compound in the environment will depend on the rates of these degradation processes, which are influenced by factors like sunlight intensity, temperature, and the presence of other atmospheric chemicals.
Biodegradation Mechanisms in Environmental Matrices
Detailed experimental studies on the biodegradation mechanisms of this compound in various environmental matrices are not extensively documented in publicly available research. However, insights into its likely metabolic fate can be inferred from the behavior of structurally similar halogenated aromatic compounds. The presence of both bromine and a trifluoroethoxy group on the benzene ring suggests a high degree of recalcitrance to microbial degradation.
The biodegradation of brominated aromatic compounds often proceeds via oxidative dehalogenation, where dioxygenase enzymes incorporate oxygen atoms into the aromatic ring, leading to the formation of brominated catechols. These intermediates can then undergo ring cleavage. However, the presence of the trifluoroethoxy group may hinder this initial enzymatic attack. The electron-withdrawing effect of this group deactivates the aromatic ring, making it less susceptible to electrophilic attack by microbial oxygenases.
General principles of microbial degradation for halogenated compounds suggest that the presence of hydrogens on the aromatic ring provides potential sites for microbial attack. The primary difference between compounds that are microbially degradable and those that are not is often the presence of one or more hydrogens that represent a reactive site.
Given these considerations, the biodegradation of this compound is expected to be a slow process, likely limited to specialized microbial consortia under specific environmental conditions. The initial steps would likely involve either the cleavage of the ether bond or the removal of the bromine atom, with the subsequent degradation of the resulting aromatic structure being the rate-limiting step.
Table 1: Factors Influencing the Predicted Biodegradation of this compound
| Structural Feature | Predicted Effect on Biodegradation | Rationale |
| Bromine Atom | Potential site for initial dehalogenation | Reductive or oxidative dehalogenation pathways are known for brominated aromatics. |
| Benzene Ring | Substrate for dioxygenase enzymes | Aromatic ring cleavage is a common step in the degradation of benzene derivatives. |
| Trifluoroethoxy Group | Inhibitory | The strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to enzymatic attack. The C-F bonds are highly stable. |
| Ether Linkage | Potential site for cleavage | Ether-cleaving enzymes could potentially break this bond, though this may be hindered by the fluorinated substituent. |
Bioaccumulation and Environmental Transport
Specific experimental data on the bioaccumulation and environmental transport of this compound are scarce. However, its physicochemical properties can be used to predict its behavior in the environment. The lipophilicity, water solubility, and volatility of the compound are key determinants of its potential for bioaccumulation and its movement through environmental compartments such as soil, water, and air.
Organobromine compounds tend to be less mobile in the environment than their chlorinated counterparts due to generally higher reactivity and hydrophobicity. The presence of a bromine atom and a trifluoroethoxy group would likely impart a significant degree of lipophilicity to the molecule, suggesting a potential for bioaccumulation in the fatty tissues of organisms. A high octanol-water partition coefficient (Kow) would be expected for this compound, which is a strong indicator of bioaccumulation potential.
The transport of this compound in soil and aquatic environments will be governed by its sorption to organic matter and sediments. Its expected low water solubility and high lipophilicity suggest that it will likely adsorb to soil organic carbon and sediments, which would limit its mobility in groundwater. However, transport can also occur through attachment to mobile colloidal particles.
Volatilization is another potential transport pathway. While the presence of the bromine atom increases the molecular weight and may reduce vapor pressure compared to non-brominated analogues, halogenated aromatic compounds can still exhibit significant volatility. If released into the atmosphere, the compound would be subject to long-range transport and deposition.
Table 2: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value/Behavior | Implication for Environmental Fate |
| Water Solubility | Low | Limited mobility in aqueous systems; tendency to partition to sediment. |
| Octanol-Water Partition Coefficient (Kow) | High | High potential for bioaccumulation in organisms. |
| Soil Adsorption Coefficient (Koc) | High | Strong sorption to soil organic matter, leading to low mobility in soil. |
| Vapor Pressure | Moderate | Potential for volatilization and atmospheric transport. |
Emerging Applications in Niche Chemical Fields (e.g., Graphene Nanoribbon Synthesis)
While the direct application of this compound in the synthesis of graphene nanoribbons (GNRs) is not explicitly reported in the literature, its structural features make it a plausible candidate as a precursor molecule in this field. The bottom-up synthesis of GNRs often relies on the surface-assisted coupling and cyclodehydrogenation of halogenated aromatic precursor molecules.
The synthesis of GNRs typically involves a series of reactions on a metal surface, including dehalogenation, polymerization, and cyclodehydrogenation. Brominated and chlorinated aromatic compounds are commonly used as precursors because the carbon-halogen bond can be selectively cleaved on the catalytic metal surface to form reactive radical species. These radicals then polymerize, and subsequent heating induces cyclodehydrogenation to form the final GNR structure.
The bromine atom in this compound serves as a reactive site for the initial dehalogenation and subsequent polymerization. The trifluoroethoxy group is a functional substituent that could be incorporated into the final GNR structure, potentially modifying its electronic and physical properties. The introduction of fluorine-containing groups into GNRs is an area of active research, as it can be used to tune the bandgap, improve stability, and impart new functionalities.
However, the stability of the trifluoroethoxy group under the high-temperature conditions required for cyclodehydrogenation is a critical consideration. Research on fluorinated precursors for GNR synthesis has shown that even strong carbon-fluorine bonds can be cleaved during the cyclodehydrogenation step. The specific reaction conditions would therefore be crucial in determining whether the trifluoroethoxy group remains intact in the final GNR.
The use of functionalized precursors like this compound offers a pathway to produce GNRs with tailored properties for applications in electronics, sensors, and other advanced materials.
Table 3: Potential Role of this compound in Graphene Nanoribbon Synthesis
| Component of Precursor | Role in GNR Synthesis | Potential Outcome |
| Bromine Atom | Initiates polymerization through surface-catalyzed dehalogenation. | Formation of poly-phenylene backbone. |
| Benzene Ring | Forms the core structure of the Graphene Nanoribbon. | Creation of the sp2-hybridized carbon lattice. |
| Trifluoroethoxy Group | Functional group to modify GNR properties. | Potential for bandgap engineering and introduction of new functionalities, contingent on its stability during synthesis. |
Future Directions and Interdisciplinary Research Perspectives
Development of Sustainable Synthetic Routes for 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene and its Derivatives
The future of chemical manufacturing hinges on the adoption of green chemistry principles to minimize environmental impact. For this compound and its derivatives, research is moving beyond traditional methods, which often rely on harsh conditions or hazardous reagents. dovepress.comacs.org
Key areas of development include:
Mechanochemical Synthesis: A promising green alternative is the use of mechanochemical protocols, which involve solid-state reactions that can eliminate the need for toxic, high-boiling-point solvents like DMSO. rsc.org This method has proven effective for aromatic nucleophilic fluorination and could be adapted for etherification reactions. rsc.org
Catalytic Processes: High-temperature catalytic Williamson ether synthesis presents a method to produce alkyl aryl ethers using weak alkylating agents, thereby avoiding large amounts of salt byproducts. acs.org The development of novel copper-catalyzed coupling reactions, potentially using ligands like N,N-dimethylglycine, could enable the synthesis of aryl ethers under milder conditions. organic-chemistry.org
Safer Reagents: A significant goal is to replace hazardous reagents traditionally used in fluorination chemistry, such as antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). dovepress.com Research into novel, safer fluorinating agents and alternative synthetic strategies, such as fluorodenitration, could provide viable industrial pathways for producing selectively fluorinated aromatics. rsc.orgeurekalert.org
Table 1: Comparison of Traditional and Sustainable Synthetic Strategies
| Synthetic Strategy | Traditional Approach | Sustainable/Future Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Etherification | Classic Williamson synthesis with strong bases and polar solvents. | Catalytic Williamson ether synthesis acs.org; Copper-catalyzed coupling organic-chemistry.org; Defluoroetherification. organic-chemistry.org | Reduced salt waste, milder conditions, broader substrate scope. |
| Fluorination (for derivatives) | Use of hazardous reagents like HF or highly toxic gases. dovepress.comeurekalert.org | Mechanochemical fluorination with KF rsc.org; Use of safer, solid fluorinating agents. eurekalert.org | Elimination of toxic solvents and reagents, improved safety, ambient operating conditions. rsc.org |
| Bromination | Use of liquid bromine with iron catalysts. google.com | Development of milder brominating agents and more efficient catalytic systems. | Higher yields, reduced pollution, and simpler process flow. google.com |
Integration into Automated and High-Throughput Synthesis Platforms
The integration of automated systems and flow chemistry is set to revolutionize the synthesis of complex molecules. For this compound, these technologies offer precise control over reaction parameters, leading to enhanced yields, safety, and scalability.
Flow chemistry, in particular, is pivotal for reactions that are difficult to control in batch processes. unina.it Self-optimizing reactors can systematically vary conditions like temperature, pressure, and reagent ratios to rapidly identify the optimal synthetic pathway. beilstein-journals.org This approach is especially beneficial for multistep syntheses, enabling the creation of a library of derivatives from the parent compound for screening in pharmaceutical and material science applications. beilstein-journals.org The use of flow technology has been demonstrated to be crucial for enabling novel coupling reactions with reduced reaction times in a scalable manner, making them practical for both academic and industrial settings. unina.it
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrochemistry represent cutting-edge, sustainable methods for chemical synthesis. The aryl bromide moiety in this compound is an ideal handle for such transformations. Visible-light photocatalysis can efficiently reduce aryl halides to generate highly reactive aryl radicals. nih.gov These radicals can then participate in a wide range of coupling and functionalization reactions under mild conditions, using light as a clean and renewable energy source. nih.gov
Recent studies have demonstrated the use of photocatalysis to functionalize aryl bromides with various groups, including the arylation of white phosphorus and the coupling with alkanes through metallaphotocatalysis. unina.itrsc.org This opens up possibilities for converting this compound into a diverse array of valuable compounds that are otherwise difficult to access. rsc.orgresearchgate.net
Table 2: Examples of Photocatalytic Reactions Applicable to Aryl Bromides
| Reaction Type | Description | Potential Product from this compound | Reference |
|---|---|---|---|
| Hydrogenation (Dehalogenation) | Replacement of the bromine atom with a hydrogen atom. | 1-(2,2,2-trifluoroethoxy)benzene | nih.gov |
| C-C Coupling | Formation of a new carbon-carbon bond at the site of the bromine atom. | Alkyl or aryl derivatives. | unina.itnih.gov |
| C-P Coupling | Formation of a carbon-phosphorus bond, leading to organophosphorus compounds. | Triarylphosphines or tetraarylphosphonium salts. | rsc.orgrsc.org |
Advanced Applications in Material Science beyond Current Scope
The unique properties conferred by fluorine—such as high thermal stability, chemical inertness, and specific electronic characteristics—make fluorinated compounds highly desirable in materials science. researchgate.netmdpi.commdpi.com this compound can serve as a key building block for a new generation of advanced materials.
Future research could focus on:
High-Performance Polymers: The compound could be used as a monomer in polymerization reactions, leveraging the bromine atom as a reactive site. The resulting polymers, such as fluorinated poly(aryl ether)s, are expected to exhibit excellent thermal stability, flame retardancy, and chemical resistance. mdpi.com
Organic Electronics: The high electron affinity of fluorinated aromatic compounds makes them suitable for use as electron-accepting organic semiconductors. researchgate.net Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Liquid Crystals: The introduction of the trifluoroethoxy group can influence the mesomorphic properties of molecules, making its derivatives potential candidates for new liquid crystal materials. researchgate.net
Deep Learning Approaches for Predicting Reactivity and Bioactivity
The intersection of chemistry and artificial intelligence is creating powerful predictive tools. Deep learning and machine learning models are increasingly used to forecast chemical reactivity and biological activity, accelerating the discovery process. frontiersin.orgnih.gov
For this compound, these approaches can:
Predict Reactivity: Machine learning models can be trained on large datasets to predict the reactivity of the carbon-bromine bond under various conditions, optimizing reaction outcomes and suggesting novel transformations. nih.govrsc.org
Forecast Bioactivity: Specialized deep learning models, such as F-CPI, are being developed specifically to predict how fluorine substitution impacts a compound's interaction with proteins. nih.govresearchgate.net By creating a virtual library of derivatives and applying these models, researchers can screen for molecules with high potential as new pharmaceuticals or agrochemicals, significantly reducing the time and cost of experimental screening. plos.orgnih.gov These models have shown high accuracy in predicting bioactivity changes. nih.govresearchgate.net
Comprehensive Mechanistic Understanding of Biological Interactions
The trifluoroethoxy group profoundly influences a molecule's biological profile by altering its lipophilicity, metabolic stability, and binding interactions. nih.gov A critical area for future research is to gain a detailed mechanistic understanding of how molecules like this compound and its derivatives interact with biological systems.
This research will involve:
Studying Non-covalent Interactions: Investigating the role of specific interactions, such as halogen bonding involving the bromine atom, in binding to protein targets. fnasjournals.com
Metabolic Pathway Analysis: Elucidating the biotransformation pathways of these compounds is crucial, as organofluorine compounds can be persistent or be metabolized into more toxic substances. nih.govnih.gov Understanding these metabolic fates is essential for designing safer and more effective bioactive molecules. nih.gov
Environmental Remediation Strategies for Fluorinated Aromatics
The stability of the carbon-fluorine bond, while beneficial in many applications, also means that fluorinated aromatic compounds can be persistent environmental pollutants. numberanalytics.comdtic.mil Due to its fluorinated structure, a compound like this may be nonbiodegradable. acs.org Developing effective remediation strategies is therefore a vital interdisciplinary challenge. nih.govresearchgate.net
Future remediation research could explore:
Bioremediation: Utilizing microorganisms that can degrade organofluorine compounds through enzymatic hydrolysis of the C-F bond or other metabolic processes. nih.govdtic.mil
Phytoremediation: Employing plants to absorb, accumulate, or degrade these pollutants from soil and water. frontiersin.org
Advanced Oxidation and Reduction Processes: Technologies such as photocatalysis could be harnessed not only for synthesis but also for the complete degradation of fluorinated pollutants into less harmful substances. numberanalytics.com
Sorption Technologies: Physical removal methods, such as adsorption onto granular activated carbon (GAC) or other novel sorbents, are effective for treating water contaminated with persistent fluorinated compounds like PFAS and could be applied here. cswab.orgcameron-cole.com
Table 3: Potential Remediation Strategies for Fluorinated Aromatic Compounds
| Strategy | Mechanism | Applicability | Reference |
|---|---|---|---|
| Bioremediation | Microbial degradation via enzymatic hydrolysis or biotransformation. | Soil and water. | nih.govnih.govdtic.mil |
| Phytoremediation | Uptake and degradation of pollutants by plants and associated microbes. | Soil and water. | frontiersin.org |
| Photocatalytic Degradation | Use of light and a photocatalyst to break down persistent compounds. | Water treatment. | numberanalytics.com |
| Adsorption | Physical separation of contaminants from water using sorbents like activated carbon. | Water treatment. | cswab.orgcameron-cole.com |
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene, and how do reaction conditions influence yield and purity?
Synthesis typically involves bromination of a precursor like 4-(2,2,2-trifluoroethoxy)benzene using bromine (Br₂) with Fe or FeBr₃ as catalysts under controlled temperatures (40–80°C) . Alternatively, solvolysis of brominated intermediates in 2,2,2-trifluoroethanol can yield the trifluoroethoxy derivative, though this method may require optimization to avoid decomposition during purification . Yield and purity depend on stoichiometric ratios, solvent choice (e.g., dichloromethane), and post-synthesis purification via column chromatography or recrystallization.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The trifluoroethoxy group (–OCF₂CF₃) splits aromatic protons into distinct patterns (e.g., para-substitution causes a singlet for H-2 and H-6). The –CF₃ group appears as a quartet in ¹⁹F NMR at ~-75 ppm .
- MS : Molecular ion peaks at m/z 273.02 (C₈H₅BrF₄O⁺) confirm the molecular weight, with fragmentation patterns reflecting Br and –OCF₂CF₃ loss .
- IR : Stretching vibrations for C–Br (~600 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) validate functional groups .
Q. What are the common reactivity patterns of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. For example, coupling with aryl boronic acids generates biaryl ethers. Reaction efficiency depends on ligand choice (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water at 80–100°C. Electron-withdrawing –OCF₃ may reduce reactivity compared to electron-donating substituents .
Advanced Research Questions
Q. What challenges arise in controlling regioselectivity during bromination of substituted benzene rings with electron-withdrawing groups like trifluoroethoxy?
The –OCF₃ group is meta-directing, but steric hindrance and competing pathways (e.g., ipso substitution) can complicate regioselectivity. Computational studies (DFT) predict activation barriers for bromination at different positions, aiding in optimizing reaction conditions. Experimental validation via GC-MS or HPLC is critical to confirm product distribution .
Q. How does the trifluoroethoxy group influence the compound’s stability under various storage and reaction conditions?
The –OCF₃ group enhances thermal stability but may increase hygroscopicity. Decomposition pathways include hydrolysis of the ether linkage under acidic/alkaline conditions or radical-mediated degradation at elevated temperatures (>150°C). Storage in inert atmospheres (Ar/N₂) at –20°C is recommended for long-term stability .
Q. What computational methods predict the compound’s reactivity and reaction mechanisms (e.g., SNAr, radical pathways)?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic aromatic substitution (SNAr) or radical bromination. Solvent effects (PCM models) and substituent electronic parameters (Hammett σ) quantify the –OCF₃ group’s impact on reaction rates .
Q. How does this compound compare to structurally similar brominated aryl ethers in electronic effects and reactivity?
Compared to 1-Bromo-4-(trifluoromethoxy)benzene, the –OCF₂CF₃ group in this compound exhibits stronger electron-withdrawing effects (σₚ = 0.61 vs. 0.53 for –OCF₃), reducing nucleophilic substitution rates. However, steric bulk may favor certain coupling reactions over smaller substituents .
Q. What strategies mitigate decomposition during purification of halogenated aromatic ethers like this compound?
Avoid prolonged exposure to silica gel during chromatography, as Br– groups may hydrolyze. Alternative methods include fractional distillation (for volatile derivatives) or recrystallization in hexane/ethyl acetate. For air-sensitive intermediates, glovebox techniques prevent oxidation .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
